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molecular formula C16H18N2O6 B8792926 Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Cat. No. B8792926
M. Wt: 334.32 g/mol
InChI Key: BPAQYHLDAQDVNE-UHFFFAOYSA-N
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Patent
US05221750

Procedure details

In 100 ml of dimethyl sulfoxide were dissolved 23.0 g of ethyl 4-chloro-3-nitrobenzoate and 17 g of 5-t-butyl-3-hydroxyisoxazole and after adding thereto 17 g of potassium carbonate, the reaction was performed for 8 hours at 75° C. After the reaction was over, the reaction mixture obtained was poured into cold diluted hydrochloric acid followed by stirring, whereby colorless crystals deposited immediately. The crystals were recovered by filtration and recrystallized from ethanol to provide 31.7 g of the desired compound with a yield of 94.8%. The melting point thereof was 88° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
94.8%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[C:16]([C:20]1[O:24][N:23]=[C:22]([OH:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17].C(=O)([O-])[O-].[K+].[K+].Cl>CS(C)=O>[C:16]([C:20]1[O:24][N:23]([C:2]2[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=2[N+:13]([O-:15])=[O:14])[C:22](=[O:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after adding
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
The crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(N(O1)C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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